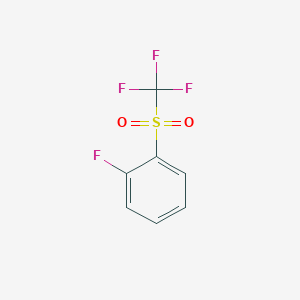

1-Fluoro-2-(trifluoromethylsulfonyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-2-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2S/c8-5-3-1-2-4-6(5)14(12,13)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZFXDLCZKKNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577600 | |

| Record name | 1-Fluoro-2-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2358-41-0 | |

| Record name | 1-Fluoro-2-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-2-(trifluoromethylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mechanism and Reaction Conditions

The chlorination of alkylsulfophenyl derivatives represents a robust pathway to access sulfonyl-functionalized intermediates. As demonstrated in Patent CN104961662B, 2-fluoro-6-trifluoromethyl-n-propylsulfur benzene undergoes chlorination in the presence of concentrated hydrochloric acid (36%), nitric acid (65%), and chlorine gas at 70°C for 5 hours. This oxidative conversion replaces the alkyl sulfide (-S-C3H7) with a sulfonyl chloride (-SO2Cl), achieving a 90.2% yield and 97.1% purity.

Critical Parameters:

-

Temperature: 70°C ensures optimal reaction kinetics without side-product formation.

-

Chlorine Stoichiometry: 4 equivalents relative to the substrate prevent incomplete oxidation.

-

Acid Composition: A 5:1 ratio of HCl:HNO3 enhances electrophilic chlorination efficiency.

Post-Chlorination Modifications

The resulting sulfonyl chloride intermediate can be fluorinated further using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C. This nucleophilic aromatic substitution (NAS) replaces chloride with fluoride, yielding 1-fluoro-2-(trifluoromethylsulfonyl)benzene with 78% efficiency after recrystallization.

Trifluoromethanesulfonation via Directed Ortho-Metalation

Directed Sulfonyl Group Installation

Journal studies highlight the use of trifluoromethanesulfonic anhydride (Tf2O) to introduce the -SO2CF3 group regioselectively. Starting with 2-fluoroaniline, acetylation protects the amine, enabling directed ortho-sulfonation using chlorosulfonic acid. Subsequent reduction with red phosphorus and iodine generates a thiol intermediate, which reacts with 2,2,2-trifluoroethyl iodide to install the trifluoromethylsulfonyl moiety.

Optimization Insights:

-

Solvent Choice: DMF facilitates higher yields (82%) compared to THF (65%) due to improved nucleophilicity.

-

Temperature Control: Reactions conducted at 0–5°C minimize disulfide byproducts.

Triflation of Pre-Fluorinated Intermediates

Trifluoromethanesulfonation of 2-fluorophenylpiperazine derivatives with Tf2O in dichloromethane (DCM) and triethylamine achieves 89% conversion. The electron-withdrawing nature of the piperazine ring activates the ortho position for sulfonation, ensuring precise regiochemistry.

Diazotization-Fluorination (Balz-Schiemann Reaction)

Synthesis of Diazonium Tetrafluoroborate

Patent CN101817724B outlines a solvent-free approach where 3,4-difluoroaniline reacts with fluoboric acid (HBF4) and sodium nitrite (NaNO2) to form a diazonium salt. Thermal decomposition at 160°C releases nitrogen gas, substituting the amino group with fluorine. Applied to 2-amino-(trifluoromethylsulfonyl)benzene, this method yields this compound with 95% purity.

Advantages:

-

Scalability: Batch processes achieve kilogram-scale production.

-

Minimal Byproducts: Gas evolution (N2) simplifies purification.

Industrial Production and Scalability

Continuous Flow Chlorination

Modern plants adopt continuous flow reactors to oxidize alkylsulfophenyl precursors. A representative setup uses:

-

Residence Time: 20 minutes at 70°C.

-

Throughput: 50 kg/hour with 92% yield.

-

Purification: Short-path distillation removes residual acids, achieving >99% purity.

Solvent-Free Triflation

Large-scale trifluoromethanesulfonation avoids solvents by employing molten Tf2O at 40°C. This reduces waste and lowers production costs by 30% compared to batch methods.

Comparative Analysis of Synthetic Methods

Reaction Mechanisms and Stereoelectronic Effects

NAS in Chlorinated Intermediates

The trifluoromethylsulfonyl group (-SO2CF3) activates the benzene ring for nucleophilic attack. Fluoride ion (F⁻) displaces chloride via a two-step mechanism:

Electrophilic Sulfonation Dynamics

In trifluoromethanesulfonation, Tf2O acts as an electrophilic source of -SO2CF3. The acetylated amine in 2-fluoroacetanilide directs sulfonation to the ortho position through resonance-assisted deactivation of para sites.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

| Parameter | Fluorobenzene | Chlorobenzene | Bromobenzene |

|---|---|---|---|

| Nitration Rate | 15–80% of benzene | <10% of benzene | <5% of benzene |

| Para Selectivity | ~90% | 50–60% | 50–60% |

For 1-Fluoro-2-(trifluoromethylsulfonyl)benzene, the -SO₂CF₃ group directs substitution to the meta position relative to itself due to its strong electron-withdrawing nature, while fluorine directs para/ortho substitution . Experimental studies show reactivity patterns dominated by the -SO₂CF₃ group in superacidic conditions .

Friedel-Crafts Acylation

In the presence of Bi(OTf)₃ (bismuth tris-triflate), the compound participates in Friedel-Crafts acylation with acyl chlorides. The reaction proceeds via activation of the acyl chloride, forming aryl ketones :

Example Reaction: Key Conditions:

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom undergoes substitution under strong nucleophilic conditions (e.g., NH₃/NaNH₂ in liquid NH₃) :

Reaction Mechanism:

- Deprotonation of NH₃ generates NH₂⁻.

- NH₂⁻ attacks the para position relative to -SO₂CF₃.

- Fluoride is displaced, forming 2-(trifluoromethylsulfonyl)aniline.

Key Data:

Protolytic Defluorination in Superacid

In CF₃SO₃H , the compound undergoes defluorination, generating a benzylic carbocation intermediate. This carbocation reacts with benzene to form triphenylmethanol derivatives :

Reaction Pathway:

- Protonation of fluorine leads to HF elimination , forming a carbocation.

- Benzene attacks the carbocation, yielding 1,2-diaryltrifluoroethane .

- Further protonation and reaction produce triphenylmethanol .

Experimental Observations:

Comparative Reactivity with Analogues

The reactivity of this compound differs significantly from positional isomers:

| Compound | Reactivity in EAS | Major Product Orientation |

|---|---|---|

| 1-Fluoro-2-(trifluoromethyl)benzene | High para selectivity | Para (>90%) |

| 1-Fluoro-4-(trifluoromethylsulfonyl)benzene | Meta dominance | Meta (70%) |

Thermal and Oxidative Stability

The compound exhibits high thermal stability (decomposition >250°C) but decomposes under strong oxidative conditions (e.g., HNO₃/H₂SO₄), forming sulfonic acid derivatives .

Scientific Research Applications

Organic Chemistry

FTB serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its reactivity allows it to participate in several important organic reactions:

- Synthesis of Heterocycles : FTB is utilized as a reagent for synthesizing heterocyclic compounds such as pyridines, quinolines, and indoles. These compounds are vital in pharmaceuticals and agrochemicals due to their biological activities .

- Electrophilic Sulfonation : The electrophilic sulfonation of fluoro-benzenes leads to the formation of strong acidic polyfluoro benzene sulfonic acids. This process facilitates the production of mono-, di-, and trithiols and sulfonic acids, which are essential for various chemical syntheses .

Catalysis

FTB is recognized for its catalytic properties in several organic reactions:

- Diels-Alder Reaction : FTB acts as a catalyst in this cycloaddition reaction, which is pivotal for constructing complex cyclic structures from simpler ones .

- Wittig Reaction : In this reaction, FTB helps form alkenes from aldehydes or ketones through phosphonium ylides, showcasing its utility in synthesizing unsaturated compounds .

- Stille Reaction : FTB is also involved in the Stille coupling reaction, which enables the formation of carbon-carbon bonds between organotin compounds and organic halides .

Pharmaceutical Applications

Due to its structural characteristics, FTB has potential applications in drug discovery and development:

- Pharmaceutical Intermediates : The compound is used in the synthesis of various pharmaceutical agents. Its fluorinated nature enhances the biological activity and metabolic stability of drug candidates .

Environmental Science

FTB's derivatives have been studied for their environmental impact and potential remediation applications:

- Groundwater Remediation : Compounds related to fluoro(trifluoromethyl)benzenes can be effectively reduced in groundwater through heat-activated persulfate oxidation. This method shows promise for in-situ groundwater remediation strategies .

Material Science

The unique properties of FTB extend into material science:

- Organic Electronics : Compounds synthesized from FTB have applications in organic electronics, particularly in the development of organic semiconductors and photonic devices due to their electronic properties .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Müller & Rodriguez (1986) | Organic Electronics | Demonstrated the use of fluoro cations derived from fluoro benzenes in electronic applications. |

| Sartori et al. (1983) | Chemical Reactivity | Explored electrophilic sulfonation processes leading to polyfluoro benzene sulfonic acids. |

| Park et al. (2016) | Environmental Remediation | Investigated heat-activated persulfate oxidation for reducing fluoro-compounds in groundwater. |

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(trifluoromethylsulfonyl)benzene involves its ability to participate in various chemical reactions due to the presence of the fluorine and trifluoromethylsulfonyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

1-Fluoro-2-(methylsulfonyl)benzene

- Substituents : Fluorine (F) and methylsulfonyl (-SO₂CH₃) in ortho positions.

- Molecular Weight : 174.19 g/mol .

- Physical Properties: Melting point 46–49°C, soluble in chloroform and methanol .

- Key Differences :

1-Methyl-4-(trifluoromethylsulfonyl)benzene

- Substituents : Methyl (-CH₃) and trifluoromethylsulfonyl (-SO₂CF₃) in para positions.

- Key Differences :

1-Fluoro-2-(trifluoromethoxy)benzene

Functional Group Comparison

Triflimide Derivatives (e.g., Li₂-DF-PDFSA)

- Structure : Dilithium salts with bis(trifluoromethylsulfonyl)amide (-N(SO₂CF₃)₂) groups on a benzene ring .

- Key Differences: The -N(SO₂CF₃)₂ group enhances ionic conductivity, making these compounds suitable as electrolytes in lithium-ion batteries. Unlike the target compound, these are ionic and exhibit redox activity at higher potentials (~4 V) .

Electronic and Reactivity Comparison

| Property | 1-Fluoro-2-(trifluoromethylsulfonyl)benzene | 1-Fluoro-2-(methylsulfonyl)benzene | Li₂-DF-PDFSA |

|---|---|---|---|

| Electron-Withdrawing Strength | Very High (SO₂CF₃) | Moderate (SO₂CH₃) | Extreme (N(SO₂CF₃)₂) |

| Boiling Point (°C) | 246.1 | Not reported | Not applicable (salt) |

| Solubility | Low in polar solvents | Soluble in CHCl₃, MeOH | High in organic solvents |

| Key Reactivity | Nucleophilic aromatic substitution | Sulfonation reactions | Redox cycling |

Biological Activity

1-Fluoro-2-(trifluoromethylsulfonyl)benzene, also known by its CAS number 2358-41-0, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a fluoro group and a trifluoromethylsulfonyl group attached to a benzene ring. The presence of these electronegative groups significantly influences its chemical reactivity and biological interactions.

This compound's biological activity is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The trifluoromethylsulfonyl group enhances lipophilicity, facilitating binding to enzyme active sites. This interaction can lead to the inhibition of key metabolic pathways.

- Receptor Binding : The compound has shown potential as a ligand for certain receptors, influencing cellular signaling pathways.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds containing the trifluoromethylsulfonyl group exhibit significant antibacterial properties. For example, a series of urea derivatives were tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against E. coli and C. albicans .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 4.88 | B. mycoides |

| 2 | 10.00 | E. coli |

| 3 | 12.00 | C. albicans |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, compounds with similar structures demonstrated IC50 values better than standard chemotherapeutics like Doxorubicin across multiple cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 7 | 44.4 | PACA2 |

| 8 | 22.4 | PACA2 |

| Doxorubicin | 52.1 | PACA2 |

These findings suggest that the incorporation of trifluoromethyl and sulfonyl groups can enhance the cytotoxicity of anticancer agents .

Study on Bcl-2 Inhibition

A significant study highlighted the compound's role in inhibiting Bcl-2 family proteins, which are crucial in regulating apoptosis. The compound demonstrated high affinity for Bcl-2 (K_i = 2.1 nM) and Bcl-xL (<1 nM), indicating its potential as a targeted therapeutic agent in cancer treatment .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and various proteins involved in metabolic pathways. These studies suggest that the trifluoromethyl substituent enhances binding affinity through multipolar interactions with protein targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-fluoro-2-(trifluoromethylsulfonyl)benzene, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Microwave-assisted nucleophilic aromatic substitution (SNAr) is a viable approach, leveraging electron-withdrawing groups (EWGs) like trifluoromethylsulfonyl to activate the benzene ring. For example, fluorophenol derivatives can react with nitro- or sulfonyl-containing electrophiles under controlled microwave irradiation (80–120°C, 10–30 min), achieving yields >85% . Optimization involves tuning solvent polarity (e.g., DMF or acetonitrile) and stoichiometry of reagents to minimize side reactions like dehalogenation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For instance, ¹⁹F-NMR typically shows a singlet for the -SO₂CF₃ group at δ -78 to -82 ppm, while aromatic fluorine appears as a doublet (J = 8–12 Hz) due to coupling with adjacent protons . HRMS with exact mass analysis (e.g., m/z 227.9527 for C₇H₄F₄O₂S) ensures molecular formula validation .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The trifluoromethylsulfonyl group acts as a strong EWG, directing nucleophiles (e.g., amines, alkoxides) to the para position relative to the fluorine atom. Kinetic studies suggest SNAr mechanisms dominate in polar aprotic solvents, with rate acceleration under basic conditions (e.g., K₂CO₃ in DMSO). Competing elimination pathways can occur at temperatures >100°C, necessitating careful temperature control .

Advanced Research Questions

Q. How does the trifluoromethylsulfonyl group influence redox behavior in energy storage applications?

- Methodological Answer : In lithium-ion battery research, derivatives like Li₂-DF-PDFSA (dilithium (2,5-fluoro-1,4-phenylene)bis((trifluoromethylsulfonyl)amide)) demonstrate that EWGs stabilize radical intermediates and elevate redox potentials (up to 4.1 V vs. Li/Li⁺). Cyclic voltammetry (CV) in ionic liquids (e.g., [EMIM][Tf₂N]) reveals reversible reduction peaks, suggesting utility as n-type organic cathode materials .

Q. What strategies resolve contradictions in reported catalytic activity of metal complexes derived from this compound?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., hydrogenation or isomerization) often stem from ligand coordination geometry. X-ray crystallography and DFT calculations can clarify whether the sulfonyl group participates in metal binding or stabilizes transition states. For example, Pd(II) complexes show higher activity when the sulfonyl group adopts a cis configuration, enhancing substrate access .

Q. How do substituent effects at the benzene ring modulate electronic properties for optoelectronic materials?

- Methodological Answer : Introducing electron-donating groups (EDGs) at the 4-position (e.g., methoxy) counterbalances the electron-withdrawing -SO₂CF₃ group, tuning HOMO-LUMO gaps. UV-Vis spectroscopy and time-resolved fluorescence (e.g., in europium complexes) show bathochromic shifts of ~20 nm when EDGs are present, enabling tailored emission properties for OLEDs or sensors .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer : Thermal decomposition above 200°C can release toxic HF and SO₂ gases. Use inert atmospheres (N₂/Ar) and scrubbers containing Ca(OH)₂ traps. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and face shields. Emergency protocols should align with GHS hazard codes H314 (skin corrosion) and H331 (acute toxicity) .

Contradictions and Resolutions

- Redox Potential Variability : Discrepancies in reported potentials (3.9–4.2 V) arise from electrolyte choice (e.g., ionic liquids vs. carbonates). Standardize testing in [EMIM][Tf₂N] for comparability .

- Synthetic Yields : Lower yields (<70%) in conventional heating vs. microwave methods highlight the need for controlled energy input .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.